3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Description
3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H15FN2O2S and its molecular weight is 366.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Thienopyrimidine derivatives have been synthesized using various methods, aiming at evaluating their potential biological activities or for further chemical transformations. For instance, thieno[2,3-d]pyrimidines have been prepared through cyclization reactions, showcasing their potential as intermediates for developing biologically active compounds. The synthesis often involves multi-step reactions starting from readily accessible precursors, leading to various substituted thienopyrimidines characterized by spectroscopic methods such as NMR and IR (R. More et al., 2013; A. El-Gazzar et al., 2006).
Biological Activities
Significant efforts have been made to investigate the biological activities of thienopyrimidine derivatives, including their potential as GnRH receptor antagonists, which could lead to treatments for reproductive diseases. Studies have shown that specific substituents on the thienopyrimidine core structure significantly affect receptor binding activity, underscoring the importance of structural modifications in enhancing biological efficacy (Zhiqian Guo et al., 2003).
Material Science and Molecular Interactions
Research has also delved into the material science aspects of thienopyrimidine derivatives, including their crystal structures and molecular interactions. Investigations into the crystal packing, molecular conformation, and intermolecular interactions of these compounds provide valuable insights into their chemical properties and potential applications in material science (Wen-jing Li et al., 2007; Jorge Trilleras et al., 2009).
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c1-13-6-8-14(9-7-13)12-22-17-10-11-26-18(17)19(24)23(20(22)25)16-5-3-2-4-15(16)21/h2-11,17-18H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTNUZFDCVQTHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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